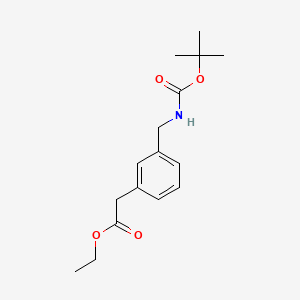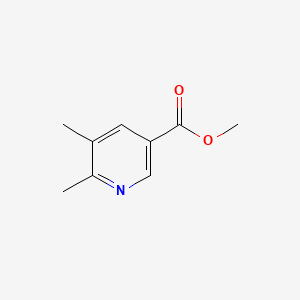
FeTPPS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FeTPPS (5,10,15,20-tetrakis (4-sulfonatophenyl) porphyrin iron III chloride) is a metalloporphyrin that belongs to a group of compounds known as peroxynitrite decomposition catalysts . It is highly effective in catalyzing the decomposition of peroxynitrite, reducing its toxic effects in vivo and in vitro . It has significant therapeutic potential in peroxynitrite-related diseases .
Molecular Structure Analysis
FeTPPS is a ferric porphyrin complex that catalytically isomerizes peroxynitrite to nitrate both in vivo and in vitro . It serves as a selective peroxynitrite scavenger and decomposition catalyst .
Chemical Reactions Analysis
FeTPPS effectively catalyzes the decomposition of peroxynitrite without affecting sperm viability at concentrations up to 50 μmol/L . Furthermore, FeTPPS mitigates the deleterious effects of nitrosative stress on all sperm parameters analyzed .
Physical And Chemical Properties Analysis
FeTPPS is a solid substance with a brown to black color . It has a molecular weight of 1024.27 and a molecular formula of C44H28ClFeN4O12S4 . It is water-soluble .
Wissenschaftliche Forschungsanwendungen
Green Oxidation Catalyst
FeTPPS is recognized as a versatile catalyst in “green” oxidation reactions in aqueous media, particularly in organic syntheses and environmental applications. Its structural properties in aqueous solution make it an ideal choice for these purposes. It's highly stable and does not aggregate in water, providing efficient oxidation potential for many substrates, which is advantageous for sustainable and environmentally friendly chemical processes (Boehm & Gröger, 2015).
Photoelectrochemical Biosensing
FeTPPS has been employed in the development of photoelectrochemical biosensors for detecting biomolecules. These biosensors operate at low potentials and have shown promise in detecting substances like glutathione, highlighting their potential in clinical and environmental monitoring applications (Tu, Dong, Lei, & Ju, 2010).
Quality Evaluation in Food Industry
In the food industry, FeTPPS has been used in methods for rapid quality evaluation. Specifically, it's been applied in assessing the quality of frying oil, suggesting its potential in maintaining food safety and quality control (Gu, Huang, Sun, Chen, Wei, & Lv, 2020).
Sensor Development
FeTPPS is used in the development of sensors. For instance, it's been utilized in creating sensors for detecting benzene, showcasing its effectiveness in environmental monitoring and pollutant detection (Rushi, Datta, Ghosh, Mulchandani, & Shirsat, 2013).
Study of Detoxification Mechanisms
Research on FeTPPS also includes its role in detoxification mechanisms. Studies have examined how it behaves in vitro, particularly in relation to serum albumin binding and heme oxygenase-1 induction, contributing to our understanding of detoxification processes in the body (Zhang, Ma, Yang, Li, & Gao, 2018).
Fuel Cell Applications
FeTPPS has found applications in the development of fuel cells. Its role in the reduction of oxygen in polymer electrolyte fuel cells has been explored, highlighting its potential in renewable energy technologies (Faubert, Lalande, Côté, Guay, Dodelet, Weng, Bertrand, & Dénès, 1996).
Environmental Cleanup
The use of FeTPPS in environmental cleanup, particularly in the selective removal and concentration of hazardous materials, is another significant application. Its role in processes like electrochemically modulated complexation for pollutant extraction has been demonstrated, offering solutions for environmental remediation (Koval, Drew, Noble, & Yu, 1990).
Zukünftige Richtungen
FeTPPS has significant therapeutic potential in peroxynitrite-related diseases . It could be a promising agent for the treatment of Type 2 diabetes . Its effects on human spermatozoa under nitrosative stress have been described, highlighting its potential in reducing the negative impact of nitrosative stress in semen samples with high RNS levels .
Eigenschaften
CAS-Nummer |
90384-82-0 |
|---|---|
Produktname |
FeTPPS |
Molekularformel |
C44H28ClFeN4O12S4 |
Molekulargewicht |
1024.259 |
IUPAC-Name |
iron(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride |
InChI |
InChI=1S/C44H28N4O12S4.ClH.Fe/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;/h1-24H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);1H;/q-2;;+3/p-1 |
InChI-Schlüssel |
HTJVCSCYYTXCSQ-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)O)C8=CC=C(C=C8)S(=O)(=O)O)C9=CC=C(C=C9)S(=O)(=O)[O-])[N-]3)S(=O)(=O)O.Cl.[Fe+3] |
Aussehen |
Assay:≥95%A crystalline solid |
Synonyme |
(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzenesulfonato]](6-)-N21,N22,N23,N24]-ferrate(4-) Tetrahydrogen; _x000B_(SP-5-12)-Chloro[[4,4’,4’’,4’’’-(21H,23H-porphine-5,10,15,20-tetrayl-κN21,κN22,κN23,κN24)tetrakis[benzene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



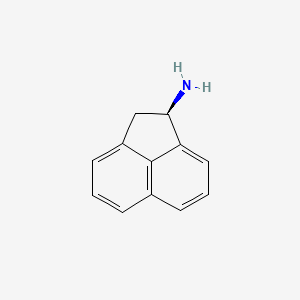
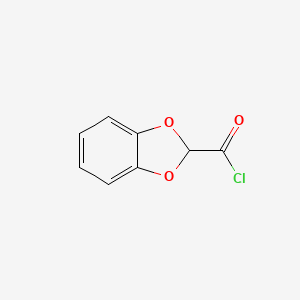
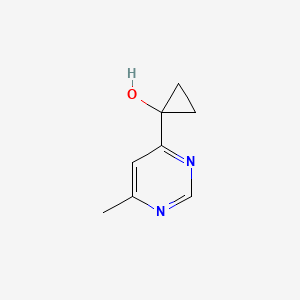
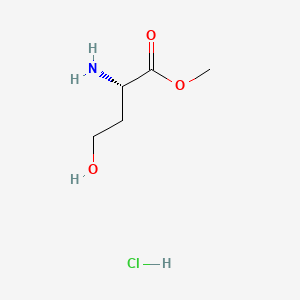
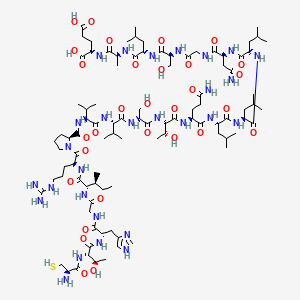
![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)
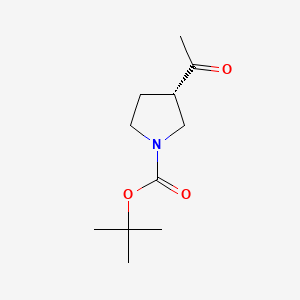
![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)
